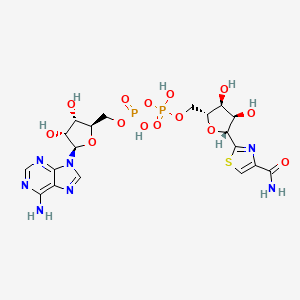

Tiazofurin adenine dinucleotide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dinucleotide d'adénine de tiazofurine est un analogue de nucléoside synthétique doté d'une activité antinéoplasique significative. Il est métabolisé à l'intérieur des cellules pour former le dinucleotide d'adénine de tiazole-4-carboxamide, qui est un puissant inhibiteur de la déshydrogénase de l'inosine monophosphate. Ce composé a montré un potentiel prometteur dans le traitement de divers cancers en raison de sa capacité à perturber la biosynthèse des nucléotides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dinucleotide d'adénine de tiazofurine implique la conversion de la tiazofurine en sa forme active via une série d'étapes enzymatiques. L'enzyme clé impliquée est l'adénylyltransférase de mononucléotide de nicotinamide/acide nicotinique, qui catalyse l'adénylation du nucléotide de tiazofurine . Les conditions de réaction impliquent généralement l'utilisation de préparations enzymatiques purifiées et de cofacteurs spécifiques pour faciliter la conversion.

Méthodes de production industrielle : La production industrielle du dinucleotide d'adénine de tiazofurine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique la fermentation de micro-organismes modifiés génétiquement pour exprimer les enzymes nécessaires, suivie de l'extraction et de la purification du composé. L'utilisation de bioréacteurs et de conditions de fermentation optimisées garantit un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le dinucleotide d'adénine de tiazofurine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est particulièrement connu pour son rôle dans les réactions redox, où il agit comme une coenzyme dans le transfert d'électrons .

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant le dinucleotide d'adénine de tiazofurine comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement menées dans des conditions de température et de pH contrôlées pour garantir une activité optimale .

Principaux produits : Les principaux produits formés à partir des réactions du dinucleotide d'adénine de tiazofurine dépendent des conditions spécifiques de la réaction. Par exemple, les réactions d'oxydation peuvent produire des formes oxydées du composé, tandis que les réactions de réduction peuvent produire des formes réduites. Les réactions de substitution peuvent conduire à la formation de divers dérivés avec des groupes fonctionnels modifiés .

4. Applications de recherche scientifique

Le dinucleotide d'adénine de tiazofurine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les réactions redox et la cinétique enzymatique. En biologie, il sert d'outil pour étudier le métabolisme cellulaire et la biosynthèse des nucléotides .

En médecine, le dinucleotide d'adénine de tiazofurine est étudié comme agent thérapeutique potentiel pour le traitement du cancer. Sa capacité à inhiber la déshydrogénase de l'inosine monophosphate en fait un candidat prometteur pour cibler les cellules cancéreuses en prolifération rapide . De plus, le composé a montré une activité antivirale contre les orthopoxvirus et le virus de la variole .

Dans l'industrie, le dinucleotide d'adénine de tiazofurine est utilisé dans la production de divers produits pharmaceutiques et comme réactif de recherche dans les études biochimiques .

5. Mécanisme d'action

Le mécanisme d'action du dinucleotide d'adénine de tiazofurine implique sa conversion en métabolite actif, le dinucleotide d'adénine de tiazole-4-carboxamide, à l'intérieur des cellules. Ce métabolite inhibe la déshydrogénase de l'inosine monophosphate, une enzyme clé dans la synthèse de novo des nucléotides de guanine . En inhibant cette enzyme, le dinucleotide d'adénine de tiazofurine perturbe la biosynthèse des nucléotides, ce qui conduit à l'appauvrissement des nucléotides de guanine et à l'inhibition ultérieure de la synthèse de l'ADN et de l'ARN dans les cellules en prolifération rapide .

Applications De Recherche Scientifique

Tiazofurin adenine dinucleotide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study redox reactions and enzyme kinetics. In biology, it serves as a tool to investigate cellular metabolism and nucleotide biosynthesis .

In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit inosine monophosphate dehydrogenase makes it a promising candidate for targeting rapidly proliferating cancer cells . Additionally, the compound has shown antiviral activity against orthopoxviruses and variola virus .

In industry, this compound is used in the production of various pharmaceuticals and as a research reagent in biochemical studies .

Mécanisme D'action

The mechanism of action of tiazofurin adenine dinucleotide involves its conversion to the active metabolite tiazole-4-carboxamide adenine dinucleotide within cells. This metabolite inhibits inosine monophosphate dehydrogenase, a key enzyme in the de novo synthesis of guanine nucleotides . By inhibiting this enzyme, this compound disrupts nucleotide biosynthesis, leading to the depletion of guanine nucleotides and subsequent inhibition of DNA and RNA synthesis in rapidly proliferating cells .

Comparaison Avec Des Composés Similaires

Le dinucleotide d'adénine de tiazofurine est unique en sa capacité à inhiber la déshydrogénase de l'inosine monophosphate avec une grande spécificité. Des composés similaires incluent le dinucleotide d'adénine de ribavirine et l'acide mycophénolique, qui ciblent tous les deux la déshydrogénase de l'inosine monophosphate, mais avec des degrés de spécificité et de puissance variables .

Liste de composés similaires :

- Dinucleotide d'adénine de ribavirine

- Acide mycophénolique

- Benzamide riboside

- Analogues de dinucléotide d'adénine de nicotinamide

Le dinucleotide d'adénine de tiazofurine se distingue par sa puissante activité inhibitrice et sa capacité à être métabolisé en une forme active à l'intérieur des cellules, ce qui en fait un composé précieux pour les applications de recherche et thérapeutiques .

Propriétés

| 83285-83-0 | |

Formule moléculaire |

C19H25N7O14P2S |

Poids moléculaire |

669.5 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H25N7O14P2S/c20-15-9-17(23-4-22-15)26(5-24-9)19-13(30)11(28)8(39-19)2-37-42(34,35)40-41(32,33)36-1-7-10(27)12(29)14(38-7)18-25-6(3-43-18)16(21)31/h3-5,7-8,10-14,19,27-30H,1-2H2,(H2,21,31)(H,32,33)(H,34,35)(H2,20,22,23)/t7-,8-,10-,11-,12-,13-,14-,19-/m1/s1 |

Clé InChI |

INQLNSVYIFCUML-QZTLEVGFSA-N |

SMILES isomérique |

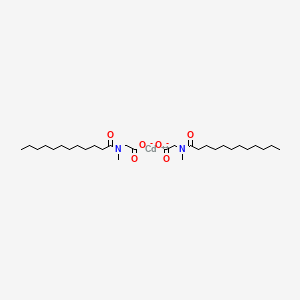

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

SMILES |

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

SMILES canonique |

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Synonymes |

TCAD thiazole-4-carboxamide adenine dinucleotide tiazofurin adenine dinucleotide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-N-(2-oxolanylmethyl)benzenesulfonamide](/img/structure/B1200664.png)